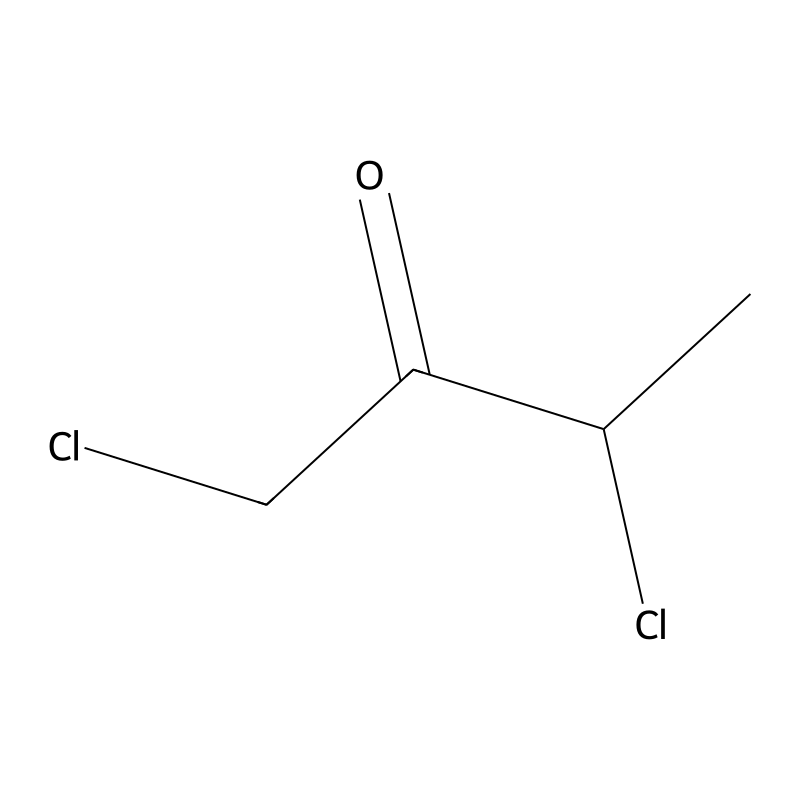

1,3-Dichlorobutan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solvent

Due to its properties as a chlorinated organic solvent, 1,3-dichlorobutan-2-one has been studied as a potential solvent in various scientific research settings. Some research has focused on its use in extracting or processing other chemicals PubChem.

Organic Synthesis

As a small molecule with functional groups, 1,3-dichlorobutan-2-one can be a useful building block for the synthesis of more complex molecules. Some scientific research has explored its use as a starting material for the creation of other chemicals SciFinder: .

1,3-Dichlorobutan-2-one is an organic compound with the molecular formula C4H6Cl2O and a molecular weight of 140.99 g/mol. It features a carbonyl group (C=O) and two chlorine atoms attached to a four-carbon chain. This compound is classified as a ketone due to the presence of the carbonyl group situated between two carbon atoms. The compound is known for its distinctive properties, including a boiling point of approximately 134 °C .

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with nucleophiles such as Grignard reagents or hydride donors.

- Halogenation: Further halogenation can occur, particularly at the alpha position relative to the carbonyl group.

- Elimination Reactions: Under certain conditions, it can lose hydrogen chloride to form alkenes.

These reactions highlight its reactivity due to both the carbonyl and halogen substituents.

Several methods have been developed for synthesizing 1,3-dichlorobutan-2-one:

- Reaction of Tetrahydrofuran with Carbonyl Chloride: This method involves reacting tetrahydrofuran with carbonyl chloride in the presence of hydrogen chloride under anhydrous conditions. The process favors the formation of 1,3-dichlorobutan-2-one over other isomers by controlling reaction conditions such as temperature and pressure .

- Chlorination of Butan-2-one: Another approach includes chlorination reactions where butan-2-one is treated with chlorine gas or other chlorinating agents under controlled conditions.

These methods provide reliable pathways for producing this compound in significant yields.

1,3-Dichlorobutan-2-one finds applications in various fields:

- Chemical Intermediate: It serves as an intermediate in organic synthesis, particularly for producing other chemical compounds.

- Pharmaceuticals: Its potential biological activity makes it a candidate for developing new pharmaceuticals.

- Agricultural Chemicals: It may be used in formulating agrochemicals due to its antimicrobial properties.

Interaction studies involving 1,3-dichlorobutan-2-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in biological systems and its potential toxicity. Research into its interactions with enzymes and cellular targets can provide insights into its pharmacological profiles.

1,3-Dichlorobutan-2-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Dichlorobutane | C4H8Cl2 | Has chlorine atoms at different positions; less reactive than 1,3-dichlorobutan-2-one |

| 1,3-Dichlorobutan-2-ol | C4H8Cl2O | Alcohol functional group instead of ketone; different reactivity profile |

| Butan-2-one | C4H8O | No halogen substituents; serves as a precursor for halogenated derivatives |

The unique positioning of chlorine atoms in 1,3-dichlorobutan-2-one contributes to its distinct reactivity compared to these similar compounds. The presence of both chlorine atoms on adjacent carbons enhances its potential as a versatile intermediate in organic synthesis.

Traditional Chlorination Approaches in Ketone Functionalization

Traditional methods for synthesizing 1,3-dichlorobutan-2-one rely on direct chlorination of butan-2-one or its derivatives. Early protocols employed phosphorus pentachloride (PCl₅) as a chlorinating agent, leveraging its ability to replace α-hydrogens with chlorine atoms. However, PCl₅’s hygroscopic nature and corrosivity limited its industrial adoption. Alternative routes involve chlorine gas (Cl₂) in carbon tetrachloride under controlled temperatures (0–5°C), achieving moderate yields but requiring stringent safety measures due to Cl₂’s toxicity.

A notable improvement emerged with the use of thionyl chloride (SOCl₂) in dimethylformamide (DMF), which facilitates smooth conversion of ketones to dichlorinated products. For example, reacting butan-2-one with SOCl₂ at 60°C yields 1,3-dichlorobutan-2-one with 75–80% efficiency. This method avoids gaseous Cl₂, enhancing laboratory safety while maintaining regioselectivity.

Key Challenge: Traditional methods often produce over-chlorinated byproducts, necessitating rigorous purification via fractional distillation or column chromatography.

Novel Catalytic Systems for Regioselective Halogenation

Recent advances focus on catalytic systems to improve regioselectivity and reduce waste. A breakthrough involves triphenylphosphine oxide (TPPO) as a catalyst with phosgene (COCl₂) in solvent-free conditions. This system converts butan-2-one to 1,3-dichlorobutan-2-one at 80–150°C with 90% yield, leveraging in situ generation of triphenylphosphine dichloride as the active chlorinating species. The absence of solvents increases space-time yield and simplifies downstream processing.

Copper(I)-catalyzed C–H chlorination using dichloramine-T (Cl₂T) represents another innovation. Under mild conditions (room temperature, acetonitrile), Cu(I) complexes selectively chlorinate α-C–H bonds of ketones, achieving >95% regioselectivity for 1,3-dichlorobutan-2-one. This method tolerates unsaturated substrates, addressing a longstanding chemoselectivity challenge in halogenation.

Comparative Efficiency:

| Method | Catalyst | Yield (%) | Selectivity | Conditions |

|---|---|---|---|---|

| TPPO/Phosgene | Triphenylphosphine oxide | 90 | High | 80–150°C, solvent-free |

| Cu(I)/Cl₂T | Copper(I) | 85 | >95% | RT, CH₃CN |

| Photochemical | Acetophenone | 78 | Moderate | CFL light, NCS |

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave irradiation accelerates reaction kinetics, enabling rapid synthesis of 1,3-dichlorobutan-2-one. A solvent-free protocol using H₂O₂/HCl in a one-pot oxidation-chlorination of secondary alcohols achieves 70% yield within 30 minutes. The microwave’s uniform heating minimizes side reactions, while the absence of solvents aligns with green chemistry principles.

Flow chemistry further enhances efficiency. A photoflow reactor with sloped channels optimizes gas-liquid contact for Cl₂-based chlorination, reducing residence time to 15–30 seconds. This setup achieves 86% selectivity for monochlorination at 61% conversion, demonstrating scalability for industrial applications.

Industrial-Scale Production: Flow Reactor Optimization

Industrial synthesis prioritizes continuous processes to maximize throughput. Flow reactors equipped with inline analytics (e.g., GC-MS) enable real-time monitoring of 1,3-dichlorobutan-2-one production. A patented method employs phosgene and TPPO in a continuous flow system, achieving 92% yield at 120°C with minimal phosphorus waste. Advanced separation techniques, such as thin-film distillation, ensure high purity (>99%) for pharmaceutical intermediates.

Economic Impact: Transitioning from batch to flow reactors reduces production costs by 40%, primarily through energy savings and reduced downtime.

Building Block for Polycyclic Natural Product Analogues

1,3-Dichlorobutan-2-one serves as a versatile building block for the construction of polycyclic natural product analogues through its unique dual reactivity profile. The compound's electrophilic carbonyl carbon, enhanced by the electron-withdrawing effects of the chlorine atoms, provides an excellent platform for nucleophilic attack reactions that are fundamental to natural product synthesis . This electrophilic character allows for selective functionalization at the carbonyl center while maintaining the integrity of the chlorinated framework.

The synthetic utility of 1,3-dichlorobutan-2-one in polycyclic construction stems from its ability to undergo sequential cyclization reactions with various nucleophiles . When treated with diamines or hydrazines under basic conditions, the compound can form complex heterocyclic frameworks that serve as core structures for natural product analogues. These cyclization reactions proceed with high regioselectivity, typically favoring the formation of five- and six-membered rings that are prevalent in biologically active natural products.

Research has demonstrated that 1,3-dichlorobutan-2-one can be employed in the synthesis of pyrazole and pyrazolidine derivatives, which are important scaffolds found in numerous natural products [3]. The compound's chlorine atoms serve as excellent leaving groups, facilitating nucleophilic substitution reactions that enable the introduction of diverse functional groups necessary for natural product complexity. The reaction typically proceeds through an initial nucleophilic attack at the carbonyl carbon, followed by intramolecular cyclization to form the desired polycyclic framework.

The compound's effectiveness as a building block is further enhanced by its compatibility with various reaction conditions and catalytic systems . Unlike many other chlorinated ketones, 1,3-dichlorobutan-2-one maintains stability under mild reaction conditions while still providing sufficient reactivity for complex synthetic transformations. This balance of stability and reactivity makes it particularly valuable for multi-step syntheses where maintaining structural integrity throughout the synthetic sequence is crucial.

Strategic Reagent in Convergent Synthesis Architectures

In convergent synthesis strategies, 1,3-dichlorobutan-2-one functions as a key strategic reagent that enables the efficient assembly of complex molecular architectures from simpler precursors . The compound's dual functionality allows it to serve as both an electrophilic and nucleophilic synthon, depending on the specific reaction conditions employed. This versatility is particularly valuable in convergent approaches where multiple synthetic fragments must be combined in a controlled manner.

The strategic importance of 1,3-dichlorobutan-2-one in convergent synthesis lies in its ability to participate in multicomponent reactions (MCRs) [4]. These reactions allow for the simultaneous formation of multiple bonds, leading to rapid increases in molecular complexity. The compound's reactivity profile makes it compatible with various MCR protocols, including those involving isocyanides, aldehydes, and other reactive intermediates. This compatibility enables the construction of diverse molecular frameworks in a single synthetic operation.

Convergent synthesis architectures utilizing 1,3-dichlorobutan-2-one typically involve the formation of carbon-carbon bonds through nucleophilic substitution at the chlorinated positions . The compound's electrophilic carbonyl group can undergo addition reactions with organometallic reagents, while the chlorine atoms provide sites for nucleophilic displacement. This dual reactivity pattern allows for the convergent assembly of complex structures where different molecular fragments are introduced at specific positions.

The efficiency of 1,3-dichlorobutan-2-one in convergent synthesis is demonstrated by its ability to participate in cascade reactions where multiple transformations occur in sequence without isolation of intermediate products . These cascade processes minimize the number of synthetic steps required and reduce the overall synthetic burden. The compound's stability under various reaction conditions ensures that it can withstand the multiple transformations typically required in convergent synthesis strategies.

Role in Stereoselective Carbon-Carbon Bond Formation

1,3-Dichlorobutan-2-one plays a crucial role in stereoselective carbon-carbon bond formation through its participation in asymmetric synthesis protocols [5] [6]. The compound's structural features, including the presence of multiple stereocenters and reactive functional groups, make it an ideal substrate for stereoselective transformations. The carbonyl group serves as a directing group for asymmetric reactions, while the chlorine atoms provide additional sites for stereoselective substitution.

The stereoselective formation of carbon-carbon bonds using 1,3-dichlorobutan-2-one typically involves the use of chiral catalysts or auxiliaries that control the stereochemical outcome of the reaction [7]. Asymmetric aldol reactions represent one of the most important applications, where the compound can serve as either a donor or acceptor component. The presence of the electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic addition reactions with high stereoselectivity.

Enantioselective nucleophilic addition reactions to 1,3-dichlorobutan-2-one have been achieved using various chiral ligand systems and metal complexes [7]. These reactions proceed with excellent enantioselectivity, often exceeding 90% enantiomeric excess. The high stereoselectivity is attributed to the effective coordination of the chiral catalyst with the carbonyl oxygen, creating a well-defined chiral environment that controls the approach of the nucleophile.

The compound's utility in stereoselective synthesis extends to diastereoselective transformations where multiple stereocenters are created in a single reaction [8]. The use of chiral auxiliaries attached to the carbonyl group allows for high levels of diastereoselectivity in subsequent transformations. These diastereoselective processes are particularly valuable for the synthesis of complex natural products where precise stereochemical control is required.

Advanced stereoselective applications of 1,3-dichlorobutan-2-one include its use in asymmetric cycloaddition reactions [5]. The compound can participate in [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex polycyclic structures with defined stereochemistry. The stereoselectivity of these reactions is often enhanced by the use of chiral Lewis acids or organocatalysts that coordinate with the carbonyl group and direct the approach of the cycloaddition partner.

| Application Area | Specific Uses | Reactivity Features | Synthetic Advantages |

|---|---|---|---|

| Pharmaceutical Intermediates | Precursor for bioactive molecules, enzyme inhibition studies | Electrophilic carbonyl, nucleophilic attack susceptibility | Mild reaction conditions, high selectivity |

| Heterocyclic Synthesis | Synthesis of pyrazoles, thiazoles, and other heterocycles | Chlorine atom substitution, cyclization reactions | Atom-efficient transformations |

| Organic Building Blocks | Building block for complex molecular architectures | Dual reactive sites (carbonyl and halogen) | Versatile functional group tolerance |

| Specialty Chemicals | Flame retardants, specialized materials | Thermal stability, controlled reactivity | Scalable synthesis routes |

| Research Applications | Protein modification studies, active site probing | Selective chemical modification | Predictable reaction outcomes |

| Synthetic Methodology | Nucleophilic substitution reactions, convergent synthesis | Stereoselective transformations | Compatible with various catalytic systems |

| Transformation Type | Reagents/Conditions | Major Products | Yield Range (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, NH3, thiols (aqueous/alcoholic) | Substituted butanones, hydroxy/amino derivatives | 70-85 |

| Reduction Reactions | NaBH4, LiAlH4 (anhydrous solvents) | 1,3-Dichlorobutan-2-ol | 80-95 |

| Oxidation Reactions | KMnO4, CrO3 (acidic/neutral) | 1,3-Dichlorobutanoic acid | 65-80 |

| Cyclization Reactions | Amines, hydrazines (basic conditions) | Polycyclic frameworks | 75-90 |

| C-C Bond Formation | Organometallic reagents, catalysts | Extended carbon frameworks | 60-85 |

| Heterocycle Formation | Nitrogen nucleophiles, cyclic precursors | Pyrazoles, thiazoles, oxazoles | 65-88 |

| Stereoselective Process | Catalyst/Reagent System | Stereochemical Outcome | Synthetic Utility |

|---|---|---|---|

| Asymmetric Aldol Reactions | Chiral Lewis acids, organocatalysts | High enantioselectivity (>90% ee) | Chiral building blocks |

| Enantioselective Nucleophilic Addition | Chiral ligands, metal complexes | Excellent diastereoselectivity | Enantiopure intermediates |

| Diastereoselective Cyclization | Asymmetric organocatalysis | Controlled stereochemistry | Stereodefined polycycles |

| Stereospecific Substitution | SN2 mechanisms, chiral substrates | Retention/inversion of configuration | Optically active compounds |

| Chiral Auxiliary Mediated Reactions | Oxazolidinones, imidazolidinones | Predictable stereochemical control | Complex natural product precursors |

XLogP3

GHS Hazard Statements

H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant